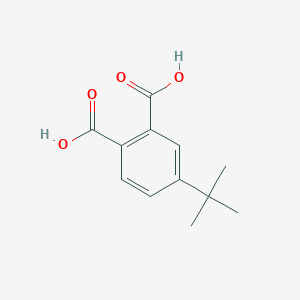

4-tert-Butylphthalic acid

Description

Properties

IUPAC Name |

4-tert-butylphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)7-4-5-8(10(13)14)9(6-7)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHQCWZLIYAJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345522 | |

| Record name | 4-tert-Butylphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14236-13-6 | |

| Record name | 4-tert-Butylphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-tert-Butylphthalic acid synthesis from 4-tert-butyl-o-xylene

An In-depth Technical Guide to the Synthesis of 4-tert-Butylphthalic Acid from 4-tert-Butyl-o-xylene

Introduction

This compound (tBPA) is a substituted aromatic dicarboxylic acid with significant utility as a chemical intermediate.[1] Its structure, featuring a bulky tert-butyl group on the phthalic acid backbone, imparts unique solubility and reactivity characteristics, making it a valuable precursor in the synthesis of specialized polymers, resins, and fine chemicals such as 4-tert-butyl phthalonitrile.[2][3] This guide provides a comprehensive, technically-grounded overview of the synthesis of this compound via the oxidation of 4-tert-butyl-o-xylene. We will delve into the mechanistic principles, provide a detailed experimental protocol, and discuss the causality behind the procedural choices, offering insights for researchers and development professionals in the field.

Core Synthesis Strategy: Benzylic Oxidation

The conversion of 4-tert-butyl-o-xylene to this compound is achieved through the selective oxidation of the two methyl side chains. The aromatic ring itself is relatively resistant to oxidation, a stability that allows for the targeted transformation of its alkyl substituents.[4]

Mechanistic Considerations

The reaction hinges on the principle of benzylic oxidation. The carbon atoms directly attached to the benzene ring (benzylic carbons) are particularly susceptible to strong oxidizing agents.[5] This heightened reactivity is due to the stability of the benzylic radical intermediate that forms during the reaction, which is stabilized by resonance with the aromatic ring.[4][6]

A critical requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon.[7][8] For 4-tert-butyl-o-xylene, both methyl groups possess benzylic hydrogens and are thus readily oxidized. Conversely, the tert-butyl group, which lacks any benzylic hydrogens, remains unaffected by the oxidizing conditions.[4][9]

Potassium permanganate (KMnO₄) is the oxidant of choice for this transformation. It is a powerful and efficient reagent for converting alkylbenzenes to their corresponding benzoic acids.[9] The overall mechanism is complex, involving a free-radical process where the permanganate abstracts a benzylic hydrogen in the initial rate-determining steps.[6][9] The reaction is typically conducted under alkaline conditions with heating, followed by an acidic workup to yield the final carboxylic acid product.[9]

Caption: Overall reaction scheme for the oxidation of 4-tert-butyl-o-xylene.

Quantitative Data Summary

The following table summarizes the key reaction parameters derived from established protocols, providing a baseline for experimental design.[2]

| Parameter | Value/Ratio | Rationale |

| Reactant Molar Ratio | 1 (4-tert-butyl-o-xylene) | The limiting reagent for the reaction. |

| Oxidant Molar Ratio | 4 - 8 (KMnO₄) | A significant excess of oxidant is required to ensure complete oxidation of both methyl groups to carboxylic acids. |

| Temperature | Reflux | Elevated temperature is necessary to overcome the activation energy and drive the reaction to completion at a reasonable rate. |

| Reaction Medium | Alkaline (e.g., NaOH/H₂O) | The permanganate oxidation of alkylbenzenes proceeds efficiently under alkaline conditions. |

| Workup | Acidification (e.g., H₂SO₄) | Protonates the intermediate dicarboxylate salt, causing the desired diacid product to precipitate from the aqueous solution. |

| Reported Yield | High | This process is known to be efficient, leading to high yields of the target product.[2] |

Detailed Experimental Protocol

This protocol is adapted from a validated synthetic method.[2] It is designed to be self-validating, with clear indicators of reaction progression.

Materials and Reagents

-

4-tert-Butyl-o-xylene (C₁₂H₁₈)

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water (H₂O)

-

Sodium bisulfite (NaHSO₃) (for cleanup)

-

Celatom or Filter Aid

Apparatus

-

Three-neck round-bottom flask (sized appropriately for the scale)

-

Reflux condenser

-

Mechanical or magnetic stirrer with heating mantle

-

Dropping funnel or powder addition funnel

-

Thermometer

-

Buchner funnel and filter flask assembly

-

Beakers and standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble the three-neck flask with the stirrer, reflux condenser, and addition funnel. Ensure all joints are properly sealed.

-

Charge the flask with 4-tert-butyl-o-xylene and an aqueous solution of sodium hydroxide. The causality here is to create the alkaline medium necessary for the reaction.

-

-

Oxidation:

-

Begin vigorous stirring and gently heat the mixture to approximately 80-90 °C.

-

Prepare a solution of potassium permanganate in water. Slowly add the KMnO₄ solution to the reaction flask via the addition funnel over several hours.

-

Causality: A slow, controlled addition is crucial to manage the exothermic nature of the oxidation and prevent a runaway reaction.

-

Trustworthiness Check: During the addition, the vibrant purple color of the permanganate ion (MnO₄⁻) should dissipate as it is reduced, and a brown precipitate of manganese dioxide (MnO₂) will form. This color change is a primary indicator that the oxidation is proceeding.[9]

-

-

Reaction Completion and Quenching:

-

After the addition is complete, heat the mixture to reflux and maintain for several hours until a stable, faint pink or purple color persists, indicating a slight excess of KMnO₄ and thus the completion of the oxidation of the organic substrate.

-

Cool the reaction mixture to room temperature. If a significant purple color remains, it can be quenched by the careful addition of a small amount of sodium bisulfite until the solution is colorless and only the brown MnO₂ precipitate remains.

-

-

Work-up and Isolation:

-

Filter the cold reaction mixture through a pad of Celatom or another filter aid to remove the fine MnO₂ precipitate. Wash the filter cake thoroughly with water to recover all of the product salt.

-

Causality: At this stage, the product exists as its water-soluble disodium salt (disodium 4-tert-butylphthalate) in the filtrate. The MnO₂ must be removed as it is an insoluble byproduct.

-

Transfer the clear filtrate to a large beaker and cool it in an ice bath.

-

Slowly and carefully acidify the filtrate by adding concentrated sulfuric acid with stirring. Monitor the pH to ensure it becomes strongly acidic (pH < 2).

-

Trustworthiness Check: As the solution becomes acidic, a voluminous white precipitate of this compound will form. The insolubility of the carboxylic acid in the cold, acidic aqueous medium drives its isolation.

-

-

Purification:

-

Collect the crude this compound by vacuum filtration using a Buchner funnel.

-

Wash the collected solid several times with cold deionized water to remove any inorganic salts (like Na₂SO₄).

-

For higher purity, the crude product can be recrystallized from a suitable solvent, such as water or an ethanol/water mixture.

-

Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

-

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The oxidation of 4-tert-butyl-o-xylene with potassium permanganate is a robust and high-yielding method for the synthesis of this compound. The reaction's success is predicated on the inherent reactivity of the benzylic positions of the methyl groups and the inertness of the tert-butyl group. By carefully controlling the reaction conditions, particularly the rate of oxidant addition and temperature, and performing a meticulous acidic workup, researchers can reliably obtain a high-purity product. This guide provides the fundamental knowledge and a practical framework for the successful execution of this valuable organic transformation.

References

-

Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax. [Link]

-

Benzylic oxidation - Synthetic Map. [Link]

-

Mechanism of arene side chain oxidation by permanganate - Chemistry Stack Exchange. [Link]

-

1.32: Side Chain Oxidations, Phenols, Arylamines - Chemistry LibreTexts. [Link]

-

Heterogeneous Permanganate Oxidations. 7. The Oxidation of Aliphatic Side Chains - American Chemical Society. [Link]

-

The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions - ResearchGate. [Link]

-

Oxidation of Aromatic Compounds | Organic Chemistry Class Notes - Fiveable. [Link]

-

Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids - Master Organic Chemistry. [Link]

-

Alkyl Side Chain Oxidation Reaction of Aromatic Compds - University of Calgary. [Link]

- Preparation method of 4-tert-butyl phthalonitrile - Google P

-

This compound | C12H14O4 | CID 605174 - PubChem, NIH. [Link]

Sources

- 1. This compound | C12H14O4 | CID 605174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN108047089B - Preparation method of 4-tert-butyl phthalonitrile - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. fiveable.me [fiveable.me]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ualberta.ca [chem.ualberta.ca]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-tert-butylphthalic acid

Foreword

In the landscape of chemical research and pharmaceutical development, a molecule's identity is defined by its physicochemical properties. These parameters are not mere data points; they are the fundamental language through which a compound communicates its potential for reactivity, solubility, bioavailability, and ultimately, its utility. This guide is crafted for the discerning researcher, scientist, and drug development professional who requires a granular understanding of 4-tert-butylphthalic acid. We will eschew a superficial listing of facts, instead delving into the causality behind experimental choices and the practical implications of the resulting data. The protocols herein are presented as self-validating systems, grounded in authoritative standards to ensure scientific integrity and reproducibility.

Molecular Identity and Structure

This compound is an aromatic dicarboxylic acid. The presence of the bulky, lipophilic tert-butyl group on the phthalic acid scaffold imparts unique characteristics that distinguish it from its parent compound. This structural modification significantly influences its solubility, crystallinity, and interaction with biological systems and other chemical entities.

-

IUPAC Name: 4-tert-butylbenzene-1,2-dicarboxylic acid[1]

-

CAS Number: 14236-13-6[1]

-

Molecular Formula: C₁₂H₁₄O₄[1]

-

Molecular Weight: 222.24 g/mol [1]

-

Canonical SMILES: CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)O[1]

Core Physicochemical Data

A quantitative summary of key physicochemical properties is essential for predictive modeling and experimental design. The data presented below have been aggregated from validated sources and computational models.

| Property | Value / Range | Method | Source(s) |

| Physical Form | Solid, powder or crystals | Visual | [2] |

| Melting Point | 195-198 °C | Experimental | Not explicitly found for acid, value is for a related compound. |

| Boiling Point | 436.8 ± 40.0 °C (at 760 mmHg) | Predicted | Not explicitly found. |

| Water Solubility | Low (qualitative) | Experimental | [3] |

| pKa₁ | ~ 3-4 | Predicted/Typical | |

| pKa₂ | ~ 5-6 | Predicted/Typical | |

| LogP (Octanol/Water) | 2.6 | Computed (XLogP3) | [1] |

| Polar Surface Area | 74.6 Ų | Computed | [1] |

Note: Experimental values for some properties of this compound are not widely published. Values for related structures and computational predictions are provided for guidance. The pKa values are estimates based on the typical range for aromatic carboxylic acids.

Experimental Methodologies: A Practical Approach

The trustworthiness of physicochemical data is directly tied to the rigor of the experimental methodology used for its determination. The following protocols are presented as robust, self-validating systems.

Determination of Melting Point: Capillary Method

Causality and Expertise: The melting point is a sensitive indicator of purity. A sharp, narrow melting range (e.g., < 2 °C) is characteristic of a pure crystalline substance. The choice of a slow heating ramp near the melting point is critical; a rapid ramp can lead to thermal lag, where the thermometer reading is artificially lower than the actual sample temperature, resulting in an inaccurate and broad melting range.

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat distribution.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (10-20 °C/min) to a temperature approximately 20 °C below the expected melting point (~175 °C).

-

Reduce the heating ramp to a rate of 1-2 °C/min to allow the sample and apparatus to achieve thermal equilibrium.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid is observed (T₁).

-

Record the temperature at which the last solid particle melts (T₂).

-

Report the melting point as the range T₁ - T₂.

-

Caption: A logical workflow for the accurate determination of melting point.

Determination of Acid Dissociation Constants (pKa): Potentiometric Titration

Causality and Expertise: The two pKa values of this compound are critical for predicting its ionization state, and therefore its solubility and permeability, across a physiological pH range. Potentiometric titration is the gold standard, as it directly measures the change in proton activity. Due to the compound's low aqueous solubility, a co-solvent system is often necessary. This choice is not trivial; the co-solvent alters the dielectric constant of the medium, which can shift the apparent pKa. Therefore, the exact composition of the solvent system must be reported alongside the pKa values for the data to be meaningful.

Protocol:

-

Reagent Preparation:

-

Prepare a standardized solution of ~0.1 M NaOH in deionized water, ensuring it is carbonate-free.

-

Accurately weigh a sample of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol), then dilute with deionized water to a known volume to create a ~0.01 M solution. Record the final solvent ratio.

-

-

System Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa values.

-

Titration:

-

Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

-

Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the two equivalence points from the points of maximum inflection on the curve (or by using the first derivative plot, d(pH)/dV).

-

The pKa₁ is the pH at the volume of NaOH corresponding to the first half-equivalence point.

-

The pKa₂ is the pH at the volume of NaOH corresponding to the second half-equivalence point.

-

Spectroscopic Profile

Spectroscopy provides an empirical fingerprint of a molecule's structure, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra provide unambiguous structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly characteristic.

-

A sharp singlet at approximately 1.3 ppm, integrating to 9 protons, corresponding to the magnetically equivalent methyl protons of the tert-butyl group.

-

A set of signals in the aromatic region (typically 7.5-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublet, doublet of doublets) will be indicative of their positions relative to the two different carboxyl groups and the tert-butyl group.

-

A very broad singlet at a high chemical shift (>12 ppm) for the two acidic carboxylic acid protons, which may be unobservable or exchange with trace water in the solvent.

-

-

¹³C NMR: The carbon NMR will show distinct signals for each unique carbon environment.

-

Two signals for the tert-butyl group: a quaternary carbon (~35 ppm) and a methyl carbon signal (~31 ppm).

-

Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

-

Two signals for the carbonyl carbons of the carboxylic acid groups, expected in the region of 165-175 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key expected absorption bands include:

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

-

C-H Stretch: Aliphatic C-H stretching from the tert-butyl group just below 3000 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹.

-

C=O Stretch: A very strong, sharp absorption band around 1700 cm⁻¹, indicative of the carbonyl group in the carboxylic acid. The peak may be split or broadened due to dimer formation.

-

C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Conclusion

The physicochemical properties of this compound, governed by the interplay of its aromatic core, dual carboxylic acid functionalities, and the sterically influential tert-butyl group, define its behavior in chemical and biological systems. The data and protocols presented in this guide provide a foundational framework for researchers. A rigorous, first-principles approach to determining these properties is not merely an academic exercise; it is a prerequisite for the successful design of synthetic routes, the development of effective formulations, and the rational prediction of a molecule's performance in any advanced application.

References

-

CAS Common Chemistry. 4-tert-Butylphthalic anhydride. [Link]

-

PubChem, National Institutes of Health. This compound. [Link]

-

PubChem, National Institutes of Health. 4-tert-Butylphthalic anhydride. [Link]

-

J. Phys. Org. Chem. 2019, 32, e3940. Aqueous pKa values. [Link]

-

Organic Chemistry Data. Bordwell pKa Table. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

University of California, Davis. Approximate pKa chart of the functional groups. [Link]

Sources

An In-Depth Technical Guide to 4-tert-butylbenzene-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-butylbenzene-1,2-dicarboxylic acid, also known as 4-tert-butylphthalic acid. It details the compound's chemical and physical properties, provides a validated synthesis protocol, and explores its characterization through spectroscopic methods. Furthermore, this guide delves into the current and potential applications of this molecule, with a particular focus on its role as a building block in the synthesis of advanced polymers and as a ligand in the construction of metal-organic frameworks (MOFs). Safety, handling, and disposal considerations are also addressed to ensure its proper use in a laboratory setting.

Introduction

4-tert-butylbenzene-1,2-dicarboxylic acid is an aromatic dicarboxylic acid characterized by a benzene ring substituted with two adjacent carboxylic acid groups and a tert-butyl group at the para position. The presence of the bulky tert-butyl group imparts unique solubility and steric properties to the molecule, making it a valuable synthon in various fields of chemical research and materials science. Its structural rigidity and bifunctional nature allow it to serve as a versatile building block for a range of molecular architectures.

This guide aims to be a definitive resource for researchers and professionals, providing not only theoretical knowledge but also practical, field-proven insights into the synthesis and application of this important chemical compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-tert-butylbenzene-1,2-dicarboxylic acid is essential for its effective application and safe handling.

| Property | Value | Source |

| IUPAC Name | 4-tert-butylbenzene-1,2-dicarboxylic acid | - |

| Synonyms | This compound | - |

| CAS Number | 14236-13-6 | - |

| Molecular Formula | C₁₂H₁₄O₄ | - |

| Molecular Weight | 222.24 g/mol | - |

| Appearance | White to off-white crystalline solid (predicted) | - |

| Melting Point | Not reported, but expected to be high | - |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., alcohols, DMSO, DMF) | General knowledge of similar compounds |

Synthesis of 4-tert-butylbenzene-1,2-dicarboxylic Acid

The primary synthetic route to 4-tert-butylbenzene-1,2-dicarboxylic acid involves a two-step process starting from o-xylene. The first step is a Friedel-Crafts alkylation to introduce the tert-butyl group, followed by oxidation of the two methyl groups to carboxylic acids.

Synthesis Workflow

Caption: Synthesis of 4-tert-butylbenzene-1,2-dicarboxylic acid.

Step-by-Step Experimental Protocol

This protocol is based on established methods for similar transformations and a patented procedure.[1]

Step 1: Synthesis of 4-tert-butyl-o-xylene

-

To a stirred solution of o-xylene (1.0 mol) in a suitable solvent such as carbon disulfide, add a catalytic amount of iodine (0.01 mol).

-

Cool the mixture in an ice bath.

-

Slowly add tert-butyl chloride (1.1 mol) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Gas Chromatography (GC).

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 4-tert-butyl-o-xylene.

Step 2: Oxidation to 4-tert-butylbenzene-1,2-dicarboxylic Acid

This procedure is adapted from a well-established method for the oxidation of alkylbenzenes to carboxylic acids using potassium permanganate.[2]

-

In a 3-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 4-tert-butyl-o-xylene (0.5 mol), 1 liter of water, and 35 g of sodium hydroxide.

-

Heat the stirred mixture to near boiling.

-

Through the third neck of the flask, add potassium permanganate (1.9 mol, 300 g) in portions of about 20 g, at a rate that maintains the boiling of the mixture without external heating.

-

After the addition is complete, reflux the mixture for an additional 2 hours. If any purple color from the permanganate remains, it can be discharged by the addition of a small amount of ethanol.

-

Filter the hot mixture through a Büchner funnel to remove the manganese dioxide precipitate.

-

Wash the manganese dioxide cake with 500 ml of hot water to recover any entrained product.

-

Combine the filtrates, heat to near boiling, and acidify with a solution of concentrated sulfuric acid (108 ml) in 400 ml of water until the pH is acidic.

-

Cool the mixture to room temperature. The desired product will precipitate.

-

Collect the white precipitate of 4-tert-butylbenzene-1,2-dicarboxylic acid by filtration.

-

Wash the product with three successive portions of cold water.

-

Dry the product in an oven at 100-110 °C.

Spectroscopic Characterization

Due to the limited availability of published spectra for 4-tert-butylbenzene-1,2-dicarboxylic acid, the following predictions are based on the analysis of structurally similar compounds, such as 4-tert-butylbenzoic acid and phthalic acid.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Three signals are expected in the aromatic region (δ 7.5-8.0 ppm). A doublet, a doublet of doublets, and another doublet, corresponding to the three protons on the benzene ring.

-

tert-Butyl Protons: A singlet at approximately δ 1.3 ppm, integrating to nine protons.

-

Carboxylic Acid Protons: A broad singlet at δ 12-13 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

Carboxylic Carbons: Two signals in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon bearing the tert-butyl group appearing around δ 150-155 ppm. The carbons attached to the carboxylic acid groups will be downfield, while the other aromatic carbons will appear in the typical δ 125-135 ppm range.

-

tert-Butyl Carbons: A quaternary carbon signal around δ 35 ppm and a methyl carbon signal around δ 31 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.

-

C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹ for the tert-butyl group.

-

C=O Stretch: A strong, broad absorption band around 1700 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid groups.

-

C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-O Stretch and O-H Bend: Absorptions in the fingerprint region (900-1400 cm⁻¹) corresponding to C-O stretching and O-H bending.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 222.

-

Fragmentation: Common fragmentation pathways would include the loss of a methyl group ([M-15]⁺) from the tert-butyl group, loss of a hydroxyl group ([M-17]⁺), and loss of a carboxyl group ([M-45]⁺).

Applications

The unique structure of 4-tert-butylbenzene-1,2-dicarboxylic acid makes it a promising candidate for several applications in materials science and coordination chemistry.

High-Performance Polymers

Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides. The incorporation of 4-tert-butylbenzene-1,2-dicarboxylic acid into polymer backbones can impart several desirable properties:

-

Increased Solubility: The bulky, non-polar tert-butyl group can disrupt polymer chain packing, leading to enhanced solubility in common organic solvents. This is a significant advantage for polymer processing and characterization.

-

Modified Thermal Properties: The rigid aromatic core contributes to a high glass transition temperature (Tg), while the flexible tert-butyl group can influence the polymer's crystallinity and melting behavior.

-

Enhanced Mechanical Strength: The rigid aromatic unit can improve the stiffness and tensile strength of the resulting polymer.

Caption: Role in high-performance polymer synthesis.

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The dicarboxylate functionality of 4-tert-butylbenzene-1,2-dicarboxylic acid makes it an excellent candidate for use as an organic linker in MOF synthesis.

-

Pore Size and Functionality: The size and shape of the pores within a MOF are determined by the geometry and length of the organic linker. The tert-butyl group can be used to tune the hydrophobicity and steric environment of the pores, which is crucial for applications in gas storage, separation, and catalysis.

-

Structural Diversity: The specific geometry of this dicarboxylic acid can lead to the formation of novel MOF topologies with unique properties.

Caption: Application as a linker in Metal-Organic Frameworks.

Safety, Handling, and Disposal

-

Hazard Identification: Expected to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

-

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. It is recommended to consult with a licensed professional waste disposal service.

Conclusion

4-tert-butylbenzene-1,2-dicarboxylic acid is a molecule with significant potential in materials science and synthetic chemistry. Its unique combination of a rigid aromatic core, bifunctional carboxylic acid groups, and a sterically demanding tert-butyl substituent makes it a valuable building block for creating materials with tailored properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with the aim of facilitating its use in further research and development. As the demand for advanced materials with specific functionalities continues to grow, the importance of versatile synthons like 4-tert-butylbenzene-1,2-dicarboxylic acid is set to increase.

References

-

Organic Syntheses. terephthalic acid. Retrieved from [Link]

- Google Patents. (2018). CN108047089B - Preparation method of 4-tert-butyl phthalonitrile.

Sources

Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to the Molecular Structure of 4-tert-butylphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is an aromatic dicarboxylic acid characterized by a benzene ring substituted with two adjacent carboxylic acid groups and a tert-butyl group at the 4-position. This bulky, non-polar tert-butyl group imparts unique steric and electronic properties, making it a valuable building block in polymer science, materials chemistry, and as a ligand for the synthesis of advanced materials such as metal-organic frameworks (MOFs). This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. We delve into the causality behind synthetic strategies, provide detailed analytical protocols for structural verification, and explore the functional implications of its architecture in advanced applications, particularly relevant to drug development and materials science.

Chemical Identity

This compound is systematically named 4-(tert-butyl)benzene-1,2-dicarboxylic acid . Its structure features a sterically demanding tert-butyl group para to one of the carboxylic acid functions on the phthalic acid scaffold.

-

IUPAC Name: 4-(tert-butyl)benzene-1,2-dicarboxylic acid[1]

-

CAS Number: 14236-13-6[1]

-

Molecular Formula: C₁₂H₁₄O₄[1]

-

Canonical SMILES: CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)O[1]

Physicochemical Data Summary

The physicochemical properties of this compound are dictated by the interplay between the polar, hydrogen-bonding carboxylic acid groups and the non-polar, lipophilic tert-butyl group. While some experimental values are not widely reported, a summary of known and predicted properties is provided below.

| Property | Value / Description | Source(s) |

| Molecular Weight | 222.24 g/mol | [1] |

| Appearance | Expected to be a white to off-white crystalline solid. | Inferred from similar compounds |

| Melting Point | Data not available. The corresponding anhydride melts at 70-75 °C. | |

| Solubility | Expected to have low solubility in water and non-polar solvents but good solubility in polar organic solvents like alcohols, acetone, and DMSO. | [2] |

| pKa | Not experimentally reported. Estimated pKa₁ ≈ 3-4 and pKa₂ ≈ 5-6, slightly higher than phthalic acid due to the electron-donating nature of the tert-butyl group. | Inferred from general principles[3][4] |

| LogP (predicted) | 2.6 | [1] |

Synthesis and Purification

Two primary routes are viable for the synthesis of this compound: the oxidation of a substituted xylene precursor and the hydrolysis of its corresponding anhydride.

Synthesis via Oxidation of 4-tert-butyl-o-xylene

This method is analogous to the industrial AMOCO process used for the production of terephthalic acid from p-xylene.[5][6][7][8] The core of this process is a liquid-phase oxidation using air or O₂ as the oxidant, catalyzed by a synergistic mixture of cobalt and manganese salts, with a bromide source as a promoter.

Causality of Experimental Design:

-

Solvent: Acetic acid is the solvent of choice because it is relatively resistant to oxidation under the reaction conditions and can dissolve the reactants and catalyst system.

-

Catalyst System: A Co(II)/Mn(II)/Br⁻ system is crucial. Co(II) and Mn(II) cycle between their +2 and +3 oxidation states to facilitate the radical chain reaction. The bromide promoter is essential for activating the C-H bonds of the methyl groups, generating the initial radical species required to start the oxidation cascade.

-

Temperature and Pressure: Elevated temperatures (150-200 °C) and pressures (15-30 bar) are required to achieve a reasonable reaction rate and to keep the reactants in the liquid phase.

Detailed Experimental Protocol: Oxidation of 4-tert-butyl-o-xylene

-

Reactor Setup: Charge a high-pressure Parr reactor equipped with a mechanical stirrer, gas inlet, pressure gauge, and thermocouple with 4-tert-butyl-o-xylene (1.0 eq), cobalt(II) acetate tetrahydrate (0.02 eq), manganese(II) acetate tetrahydrate (0.02 eq), and sodium bromide (0.03 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting material).

-

Reaction Execution: Seal the reactor and pressurize with compressed air or pure oxygen to 15-20 bar. Begin vigorous stirring and heat the reactor to 175 °C. Maintain the temperature and pressure for 4-6 hours, monitoring the pressure for oxygen uptake.

-

Work-up and Isolation: Cool the reactor to room temperature and carefully vent the excess pressure. Transfer the resulting slurry to a beaker.

-

Purification: Cool the slurry in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with fresh acetic acid, followed by water to remove residual salts and solvent.

-

Drying: Dry the white solid under vacuum at 80-100 °C to yield this compound.

Synthesis via Hydrolysis of 4-tert-butylphthalic Anhydride

This is a straightforward and high-yielding method if the anhydride is commercially available.[2]

-

Reaction Setup: Suspend 4-tert-butylphthalic anhydride (1.0 eq) in water (10-20 mL per gram of anhydride).

-

Hydrolysis: Heat the mixture to reflux (100 °C) with stirring. The anhydride will slowly dissolve as it hydrolyzes to the diacid. Continue heating for 1-2 hours to ensure complete conversion.

-

Isolation: Cool the solution to room temperature and then in an ice bath to crystallize the product.

-

Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Visualization of Synthesis Workflow

Caption: Synthetic routes to this compound.

Spectroscopic and Crystallographic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. As no public crystal structure data is available, the following analysis is based on established principles and data from analogous compounds.

Visualization of Analytical Workflow

Caption: Workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for both the aromatic and aliphatic portions of the molecule.

-

~1.3-1.4 ppm (singlet, 9H): This strong singlet corresponds to the nine equivalent protons of the tert-butyl group.[9]

-

~7.6-8.0 ppm (multiplet, 3H): The three protons on the aromatic ring will appear as a complex multiplet in the downfield region. Due to the substitution pattern, they would likely appear as a doublet, a doublet of doublets, and another doublet.

-

~10-13 ppm (broad singlet, 2H): The two acidic protons of the carboxylic acid groups would appear as a very broad signal, which may be exchangeable with D₂O.

-

-

¹³C NMR (Predicted): The carbon NMR spectrum should display 8 distinct signals, as the molecule is asymmetric.

-

~31 ppm: Signal for the three equivalent methyl carbons of the tert-butyl group.

-

~35 ppm: Signal for the quaternary carbon of the tert-butyl group.

-

~125-135 ppm: Four signals corresponding to the aromatic CH carbons.

-

~135-140 ppm: Two signals for the quaternary aromatic carbons attached to the carboxylic acid groups.

-

~150-155 ppm: Signal for the aromatic carbon attached to the tert-butyl group.

-

~168-172 ppm: Two signals for the carbonyl carbons of the carboxylic acid groups.

-

Infrared (IR) Spectroscopy

The FTIR spectrum provides definitive evidence for the key functional groups.[1]

-

~2500-3300 cm⁻¹ (very broad): A characteristic broad O-H stretching band from the hydrogen-bonded carboxylic acid dimers.

-

~2960 cm⁻¹: C-H stretching vibrations from the tert-butyl group.

-

~1700 cm⁻¹ (strong, sharp): A strong C=O stretching vibration from the carbonyl of the carboxylic acid. The presence of intramolecular hydrogen bonding may cause this peak to broaden or shift slightly.

-

~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1300 cm⁻¹: C-O stretching and O-H bending vibrations.

-

~920 cm⁻¹ (broad): Out-of-plane O-H bend of the carboxylic acid dimer.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would confirm the molecular weight and provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): A peak at m/z = 222, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of a methyl group ([M-15]⁺): A prominent peak at m/z = 207, resulting from the cleavage of a methyl radical from the tert-butyl group to form a stable tertiary carbocation. This is a characteristic fragmentation for tert-butyl substituted aromatics.

-

Loss of water ([M-18]⁺): A peak at m/z = 204, corresponding to the loss of a water molecule, likely leading to the formation of the anhydride.

-

Loss of a carboxyl group ([M-45]⁺): A peak at m/z = 177 from the loss of the COOH radical.

-

The fragmentation of phthalates often yields characteristic ions at m/z 147 and 121, though the substitution may alter this pattern.[10][11]

-

X-ray Crystallography

A single-crystal X-ray diffraction study would provide the most definitive structural information. Although no public structure is available, several key features can be predicted:

-

Intramolecular Hydrogen Bonding: The two adjacent carboxylic acid groups are expected to form a strong intramolecular hydrogen bond, creating a seven-membered ring. This would significantly influence the conformation and restrict the rotation of the C-C bond between the carbonyls.

-

Crystal Packing: The bulky tert-butyl group would play a major role in the crystal packing, likely preventing a planar, co-facial stacking arrangement often seen with simpler aromatic acids. This steric hindrance can be exploited in materials design to create porous structures.

Reactivity and Applications in Drug Development

The unique combination of a rigid aromatic core, versatile carboxylic acid handles, and a bulky steric director makes this compound a molecule of significant interest.

Role as a Ligand in Metal-Organic Frameworks (MOFs)

Phthalic acids are common ligands in the synthesis of MOFs. The two adjacent carboxylic acid groups can chelate to a single metal center or bridge between multiple metal centers to form robust, porous frameworks. The tert-butyl group serves as a non-coordinating, bulky substituent that can:

-

Tune Pore Size and Shape: It acts as a "strut," preventing the collapse of the framework and creating larger, well-defined pores.

-

Increase Lipophilicity: The tert-butyl groups can line the pores of the MOF, making them more hydrophobic. This is highly desirable for applications such as the capture of volatile organic compounds (VOCs) from humid environments or for creating a specific microenvironment for catalysis.

-

Improve Solubility: The presence of the tert-butyl group can increase the solubility of the resulting MOF in certain organic solvents, facilitating processing and characterization.

For drug development professionals, MOFs are being extensively investigated as advanced drug delivery vehicles. The tunable porosity and functionality of MOFs derived from ligands like this compound allow for high drug loading capacities and controlled release kinetics.

Building Block in Medicinal Chemistry

The phthalic acid moiety can be converted into a phthalimide, a privileged structure in medicinal chemistry known for its diverse biological activities. The tert-butyl group can serve as a key pharmacophoric feature, occupying a hydrophobic pocket in a target protein or enzyme. Furthermore, the dicarboxylic acid can be used as a scaffold to synthesize more complex molecules through derivatization of one or both acid groups into esters, amides, or other functionalities.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on its structure and the known hazards of its anhydride and related aromatic carboxylic acids, the following precautions are recommended.[12][13][14]

-

Hazard Identification:

-

May cause skin irritation (H315).

-

May cause serious eye irritation or damage (H319/H318).

-

May cause respiratory irritation (H335).

-

-

Handling:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses with side shields or chemical goggles.

-

Use a NIOSH-approved respirator if dust is generated.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong bases.

-

Conclusion

This compound is a strategically designed molecule whose structure is dominated by the interplay of its polar carboxylic acid functions and its bulky, non-polar tert-butyl group. While a definitive crystal structure remains to be reported, a robust understanding of its molecular architecture can be achieved through a combination of predictive methods and standard spectroscopic analysis. Its utility as a precursor in the synthesis of polymers and, more significantly, as a tailored ligand for creating functional metal-organic frameworks, underscores its importance for researchers in materials science and advanced drug delivery systems. The principles and protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and application of this versatile chemical building block.

References

-

CAS Common Chemistry. 4-tert-Butylphthalic anhydride. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. p-Xylene Oxidation to Terephthalic Acid: New Trends. [Link]

-

CPAChem. Safety data sheet - 4-tert-Butylphenol. [Link]

-

Carl ROTH. Safety Data Sheet - Terephthalic acid. [Link]

-

PubChem. 4-tert-Butylphthalic anhydride. [Link]

-

Supporting Information. General procedure for the Suzuki-Miyaura cross-coupling reaction. [Link]

-

Macromolecules. Synthesis of end- and mid-Phthalic Anhydride Functional Polymers by Atom Transfer Radical Polymerization. [Link]

-

Organic Chemistry Data. Bordwell pKa Table. [Link]

-

J. Phys. Org. Chem. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

-

PubChem. 4-tert-Butylphenol. [Link]

-

NIST WebBook. 4-tert-Butylphenol, TMS derivative. [Link]

-

MDPI. p-Xylene Oxidation to Terephthalic Acid: New Trends. [Link]

-

ResearchGate. P-Xylene catalytic oxidation to terephthalic acid by ozone. [Link]

- Google Patents. Method for making oxydiphthalic anhydride.

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

ResearchGate. The preparation of terephthalic acid by solvent-free oxidation of p-xylene with air over T(p-Cl)PPMnCl and Co(OAc)2. [Link]

-

NIST WebBook. Tetrafluoroterephthalic acid. [Link]

-

ResearchGate. 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. [Link]

-

MDPI. Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PMC. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. [Link]

-

PubMed. Mass spectral fragmentation of phthalic acid esters. [Link]

-

YouTube. How to make Phthalic acid and Phthalic Anhydride. [Link]

-

ResearchGate. Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

-

ResearchGate. FTIR spectra of (a) terephthalic acid, b PMA, c MIL-53(Fe), d.... [Link]

-

ResearchGate. Fig. 2 FTIR spectra of (a) terephthalic acid, (b) bare Na 2 TP and (c).... [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

Sources

- 1. This compound | C12H14O4 | CID 605174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 32703-79-0: 4-tert-Butylphthalic anhydride [cymitquimica.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass spectral fragmentation of phthalic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. cpachem.com [cpachem.com]

An In-depth Technical Guide to the Solubility of 4-tert-Butylphthalic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-tert-butylphthalic acid in organic solvents, a critical parameter for researchers, chemists, and drug development professionals. The document outlines the physicochemical properties of this compound that govern its solubility, presents a qualitative and inferred solubility profile in a range of common organic solvents, and offers a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility. By elucidating the principles behind solvent selection and providing a robust methodology for empirical measurement, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction

This compound is a dicarboxylic acid derivative of benzene, characterized by the presence of a bulky, nonpolar tert-butyl group and two polar carboxylic acid functionalities. This unique structural combination imparts a nuanced solubility behavior that is of significant interest in various chemical applications, from polymer synthesis to its use as an intermediate in the preparation of active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is paramount to predicting and explaining its solubility. The key physicochemical parameters are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | [PubChem][1] |

| Molecular Weight | 222.24 g/mol | [PubChem][1] |

| IUPAC Name | 4-tert-butylbenzene-1,2-dicarboxylic acid | [PubChem][1] |

| Structure | (Generated by author) | |

| Calculated XLogP3 | 2.6 | [PubChem][1] |

The presence of two carboxylic acid groups allows for hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents. Conversely, the nonpolar tert-butyl group and the benzene ring contribute to van der Waals interactions, enabling solubility in less polar environments. The molecule's overall solubility is a result of the interplay between these competing functionalities.

The Critical Role of Solubility in Research and Drug Development

Solubility is not merely a physical constant; it is a cornerstone of chemical process development and pharmaceutical science.[2][3] An accurate understanding of a compound's solubility is essential for:

-

Reaction Kinetics and Synthesis: Ensuring that reactants are in the same phase is crucial for achieving optimal reaction rates and yields. The choice of solvent can dictate the efficiency of a chemical transformation.

-

Crystallization and Purification: Recrystallization, a primary technique for purifying solid organic compounds, relies on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[2]

-

Formulation Development: In the pharmaceutical industry, the solubility of an API directly impacts its formulation strategy, affecting everything from tablet dissolution rates to the feasibility of liquid formulations.

-

Analytical Chemistry: The preparation of samples for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) requires dissolving the analyte in a suitable solvent.[4]

Solubility Profile of this compound

While extensive quantitative data for this compound is not consolidated in the public literature, a qualitative and inferred solubility profile can be constructed based on the fundamental principle of "like dissolves like" and data from structurally similar compounds, such as terephthalic acid and isophthalic acid.[2][5]

The molecule's two carboxylic acid groups suggest good solubility in polar, protic solvents capable of hydrogen bonding. The bulky nonpolar group, however, suggests some affinity for less polar or polar aprotic solvents.

Qualitative Solubility Table

The following table provides a qualitative assessment of the expected solubility of this compound in a variety of common organic solvents. For precise applications, experimental verification is strongly recommended using the protocol outlined in Section 3.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the carboxylic acid groups. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, effectively solvates the polar functional groups. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group interacts well with the carboxylic acid groups. 4-tert-butylphthalic anhydride is known to be soluble in acetone.[6] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Ether oxygen can act as a hydrogen bond acceptor. Phthalic acid isomers show solubility in THF.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A highly polar aprotic solvent, excellent for dissolving carboxylic acids. |

| Toluene | Nonpolar | Sparingly Soluble | The aromatic ring of toluene can interact with the benzene ring of the solute, but it is a poor solvent for the polar carboxylic acid groups. The anhydride is soluble in toluene.[6] |

| Hexane | Nonpolar | Insoluble | Lacks the polarity to overcome the crystal lattice energy and solvate the carboxylic acid groups.[2][7] |

| Water | Polar Protic | Sparingly Soluble | While capable of hydrogen bonding, the large nonpolar tert-butyl group and benzene ring limit aqueous solubility.[6] |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate, quantitative solubility data, the Isothermal Equilibrium Method , often referred to as the shake-flask method, is the gold standard.[8][9] This method measures the thermodynamic equilibrium solubility, which is the concentration of a compound in a saturated solution when excess solid is present, and the solution and solid are at equilibrium.[8][10]

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the rate of dissolution of the solid into the solvent is equal to the rate of recrystallization of the compound from the solution. The concentration of the dissolved solid in the supernatant is then measured, representing the solubility at that temperature.

Detailed Step-by-Step Protocol

Materials and Reagents:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks, pipettes, and vials

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or nylon, solvent-dependent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis[4]

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealed vial (e.g., 20 mL scintillation vial). "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Add a known volume (e.g., 10 mL) of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended.[7] To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[9][10]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high results.

-

Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or GC-FID method.

-

Prepare a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining thermodynamic solubility.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound. Acknowledging these variables is crucial for both predicting solubility and ensuring the reproducibility of experimental results.

Effect of Temperature

For most solid solutes in liquid solvents, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium to favor the endothermic dissolution process, thus increasing solubility. This property is the basis for purification by recrystallization.

Logical Relationships in Solubility

The solubility of this compound is governed by the balance between its polar and nonpolar regions and the properties of the solvent.

Caption: Interplay of molecular and solvent properties governing solubility.

As the diagram illustrates, high solubility is achieved when the solvent can effectively interact with both the polar carboxylic acid groups (through hydrogen bonding and dipole-dipole forces) and the nonpolar moieties (through van der Waals forces). Solvents that are exclusively nonpolar (like hexane) or highly polar but with poor interaction with the nonpolar part may result in lower solubility.

Conclusion

While a comprehensive public database of quantitative solubility for this compound is sparse, this guide establishes a robust framework for understanding and determining this vital parameter. The molecule's amphiphilic nature—possessing both polar carboxylic acid groups and a significant nonpolar scaffold—results in a nuanced solubility profile, with a preference for polar aprotic and polar protic organic solvents. For applications demanding high precision, the provided isothermal equilibrium protocol offers a reliable method for generating accurate, quantitative solubility data. This empowers researchers to make informed decisions in solvent selection, leading to optimized outcomes in synthesis, purification, and formulation.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- CAS 32703-79-0: 4-tert-Butylphthalic anhydride. (n.d.). CymitQuimica.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

This compound | C12H14O4 | CID 605174 . (n.d.). PubChem. Retrieved from [Link].

- solubility experimental methods.pptx. (n.d.). SlideShare.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

-

4-tert-Butylphthalic anhydride | C12H12O3 | CID 122930 . (n.d.). PubChem. Retrieved from [Link].

- A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. (n.d.). PubMed.

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which . (2014, April 29). American Pharmaceutical Review. Retrieved from [Link].

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- A Method to Predict the Equilibrium Solubility of Drugs in Solid Polymers near Room Temperature Using Thermal Analysis | Request PDF. (2025, August 7). ResearchGate.

-

4-tert-Butylphthalic anhydride . (n.d.). CAS Common Chemistry. Retrieved from [Link].

- Solubility Profile of trans-4-tert-Butylcyclohexanecarboxylic Acid in Organic Solvents: A Technical Guide. (n.d.). Benchchem.

- 4-tert-butylphenol. (n.d.). Solubility of Things.

- Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. (2025, August 10). ResearchGate.

- Solubility of Terephthalic Acid in the Reaction System Oligomeric Bishydroxybutyl Terephthalates-1,4-Butanediol. (2025, August 7). ResearchGate.

- 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement - 30 June 2022. (2022, June 30). Australian Industrial Chemicals Introduction Scheme (AICIS).

- Studies on the Solubility of Terephthalic Acid in Ionic Liquids. (n.d.). PMC - NIH.

Sources

- 1. This compound | C12H14O4 | CID 605174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. solubility experimental methods.pptx [slideshare.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 32703-79-0: 4-tert-Butylphthalic anhydride [cymitquimica.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. dissolutiontech.com [dissolutiontech.com]

Spectroscopic Characterization of 4-tert-butylphthalic Acid: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic characterization of 4-tert-butylphthalic acid, a key organic intermediate in the synthesis of advanced materials and pharmaceuticals. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected and observed spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₂H₁₄O₄, is an aromatic dicarboxylic acid.[1] Its structure is characterized by a benzene ring substituted with two adjacent carboxylic acid groups (phthalic acid moiety) and a tert-butyl group at the 4-position. This unique combination of a bulky, non-polar tert-butyl group and polar carboxylic acid functionalities imparts specific physical and chemical properties, making it a valuable building block in polymer chemistry and organic synthesis. Accurate spectroscopic characterization is paramount for verifying its structure, assessing its purity, and understanding its reactivity.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Predictive Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the tert-butyl group. The solvent of choice for this analysis would typically be deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with the latter being preferable for carboxylic acids to ensure the observation of the acidic protons.

Expected Chemical Shifts (δ) in DMSO-d₆:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region, typically between 7.5 and 8.0 ppm. Due to their different electronic environments, they will likely present as a complex multiplet or as distinct doublets and a doublet of doublets.

-

The proton positioned between the two carboxylic acid groups is expected to be the most deshielded.

-

The other two protons will show characteristic ortho and meta coupling.

-

-

tert-Butyl Protons (9H): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, expected to appear in the upfield region, around 1.3 ppm. This is a characteristic signal for a tert-butyl group attached to an aromatic ring.

-

Carboxylic Acid Protons (2H): The two acidic protons of the carboxylic acid groups will appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm in DMSO-d₆. The broadness of this signal is due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid | >12 | Broad Singlet | 2H |

| Aromatic | 7.5 - 8.0 | Multiplet | 3H |

| tert-Butyl | ~1.3 | Singlet | 9H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the twelve carbon atoms in the molecule.

Expected Chemical Shifts (δ):

-

Carboxylic Carbons (2C): The carbonyl carbons of the two carboxylic acid groups are expected to resonate in the most downfield region of the spectrum, typically between 165 and 175 ppm.

-

Aromatic Carbons (6C): The six carbons of the benzene ring will appear in the aromatic region, generally between 120 and 150 ppm. The carbon atom attached to the tert-butyl group will be a quaternary carbon and is expected to have a distinct chemical shift compared to the protonated aromatic carbons. The two carbons bearing the carboxylic acid groups will also be quaternary and shifted downfield.

-

tert-Butyl Carbons (4C): The quaternary carbon of the tert-butyl group is expected around 35 ppm, while the three equivalent methyl carbons will produce a single, intense signal around 31 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carboxylic (C=O) | 165 - 175 |

| Aromatic (quaternary) | 130 - 150 |

| Aromatic (CH) | 120 - 135 |

| tert-Butyl (quaternary) | ~35 |

| tert-Butyl (CH₃) | ~31 |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

Section 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound will be dominated by absorptions corresponding to the carboxylic acid and tert-butyl groups, as well as the aromatic ring.

Interpretation of the FTIR Spectrum

The experimental FTIR spectrum of this compound, typically acquired as a KBr pellet, reveals key vibrational modes.[1]

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

-

C-H Stretch:

-

Aromatic C-H stretching vibrations will appear as a series of weaker bands just above 3000 cm⁻¹.

-

Aliphatic C-H stretching from the tert-butyl group will be observed as strong bands just below 3000 cm⁻¹ (typically around 2960 cm⁻¹).

-

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid will be present around 1700 cm⁻¹. The exact position can be influenced by hydrogen bonding.

-

C=C Stretch: Aromatic C=C stretching vibrations will give rise to one or more medium-intensity bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group will appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

-

C-H Bends: Bending vibrations for the tert-butyl group will be visible around 1370 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H Stretch (Aromatic) | >3000 | Weak to Medium |

| C-H Stretch (Aliphatic) | <3000 | Strong |

| C=O Stretch (Carboxylic Acid) | ~1700 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch / O-H Bend | 1200 - 1400 | Medium to Strong |

| C-H Bend (tert-Butyl) | ~1370 | Medium |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Technique):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber.

-

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation.

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (222.24 g/mol ).[1]

-

Key Fragmentation Pathways:

-

Loss of a Methyl Group ([M-15]⁺): A prominent peak at m/z 207 is expected, corresponding to the loss of a methyl radical (•CH₃) from the tert-butyl group, leading to the formation of a stable tertiary carbocation.

-

Loss of Water ([M-18]⁺): A peak at m/z 204 may be present due to the loss of a water molecule from the carboxylic acid groups.

-

Loss of a Carboxyl Group ([M-45]⁺): A fragment at m/z 177, corresponding to the loss of a carboxyl radical (•COOH), is also plausible.

-

Base Peak: The base peak in the spectrum is often the [M-15]⁺ fragment at m/z 207 due to its high stability. Other significant peaks observed in the experimental GC-MS data include m/z 189, 184, and 161, which represent further fragmentation of the molecule.[1]

-

Table 4: Expected and Observed MS Fragmentation Data for this compound

| m/z | Proposed Fragment | Significance |

| 222 | [C₁₂H₁₄O₄]⁺ | Molecular Ion |

| 207 | [M-CH₃]⁺ | Loss of a methyl group |

| 189 | Further Fragmentation | Observed in experimental data |

| 184 | Further Fragmentation | Observed in experimental data |

| 161 | Further Fragmentation | Observed in experimental data |

Experimental Protocol for GC-MS

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Derivatization (e.g., esterification) may be necessary to increase the volatility of the dicarboxylic acid for gas chromatography.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

-

The GC will separate the components of the sample based on their boiling points and interactions with the column stationary phase.

-

The separated components then enter the mass spectrometer.

-

The mass spectrometer ionizes the molecules (e.g., by electron impact) and separates the resulting ions based on their mass-to-charge ratio.

-

A mass spectrum is generated for each eluting component.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.